molecular formula C21H18F3N3O5S2 B2524454 N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223998-74-0

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2524454
CAS No.: 1223998-74-0
M. Wt: 513.51
InChI Key: KOODZYZLWCDJNC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O5S2 and its molecular weight is 513.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antitumor Activity

A study by Hafez and El-Gazzar (2017) explored the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating significant antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings suggest the potential of similar compounds for cancer research and drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, revealing antimicrobial activities against various bacterial and fungal strains. This highlights the importance of such compounds in the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Pharmacokinetics and Disposition

The pharmacokinetics and disposition of a thiouracil derivative, PF-06282999, were studied by Dong et al. (2016), demonstrating its potential treatment for cardiovascular diseases. This study underscores the significance of understanding the pharmacokinetic properties of such compounds for their development into safe and effective therapeutic agents (Jennifer Q. Dong et al., 2016).

Antithrombotic Properties

A novel thrombin inhibitor, SSR182289A, was examined for its antithrombotic properties in various animal models by Lorrain et al. (2003). The study's results offer insights into the development of new antithrombotic therapies, showcasing the therapeutic potential of compounds with similar activities (J. Lorrain et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-(1,6-dihydropyrimidin-2-ylthio)acetamide. Finally, this compound is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride to form the target compound.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thiosemicarbazide", "3-(trifluoromethyl)benzenesulfonyl chloride" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thiosemicarbazide in the presence of a base such as sodium acetate or triethylamine to form N-(4-ethoxyphenyl)-2-(1,6-dihydropyrimidin-2-ylthio)acetamide.", "Step 3: Finally, N-(4-ethoxyphenyl)-2-(1,6-dihydropyrimidin-2-ylthio)acetamide is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the target compound, N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] }

CAS No.

1223998-74-0

Molecular Formula

C21H18F3N3O5S2

Molecular Weight

513.51

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29)

InChI Key

KOODZYZLWCDJNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

solubility

not available

Origin of Product

United States

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